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2-Methyl-3-oxohexanoyl-CoA

Enzyme kinetics Thiolase substrate specificity Substrate inhibition

2-Methyl-3-oxohexanoyl-CoA is a coenzyme A (CoA) thioester derivative functioning as a critical pathway intermediate in the anaerobic biodegradation of n-hexane by denitrifying bacteria such as Betaproteobacterium strain HxN1. This compound features a C8 acyl chain with a 2-methyl branch and a 3-oxo group, distinguishing it from linear 3-oxoacyl-CoA analogs.

Molecular Formula C28H46N7O18P3S
Molecular Weight 893.7 g/mol
Cat. No. B15549856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxohexanoyl-CoA
Molecular FormulaC28H46N7O18P3S
Molecular Weight893.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H46N7O18P3S/c1-5-6-16(36)15(2)27(41)57-10-9-30-18(37)7-8-31-25(40)22(39)28(3,4)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,17,20-22,26,38-39H,5-12H2,1-4H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,17-,20-,21-,22+,26-/m1/s1
InChIKeyOLGJBADLFLQCOO-OXXAVVHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Methyl-3-oxohexanoyl-CoA: A Key Branched-Chain Intermediate for Anaerobic Hydrocarbon Degradation Research


2-Methyl-3-oxohexanoyl-CoA is a coenzyme A (CoA) thioester derivative functioning as a critical pathway intermediate in the anaerobic biodegradation of n-hexane by denitrifying bacteria such as Betaproteobacterium strain HxN1 [1]. This compound features a C8 acyl chain with a 2-methyl branch and a 3-oxo group, distinguishing it from linear 3-oxoacyl-CoA analogs. Its biosynthesis from 3-hydroxy-2-methylhexanoyl-CoA via a dehydrogenase (UM-BBD reaction r0930) and subsequent thiolytic cleavage to butyryl-CoA and propionyl-CoA (UM-BBD reaction r0931) have been unambiguously confirmed by GC-MS comparison with synthetic reference standards [2]. The compound's molecular formula is C28H46N7O18P3S, with a molecular weight of approximately 893.7 g/mol, and commercial preparations typically target ≥95% purity [2].

Why 2-Methyl-3-oxohexanoyl-CoA Cannot Be Replaced by Generic 3-Oxoacyl-CoA Analogs in Pathway Studies


The 2-methyl branch of 2-methyl-3-oxohexanoyl-CoA introduces a chiral center and steric constraints that fundamentally alter its recognition by key biodegradation enzymes compared to unbranched analogs. Thiolase enzymes, which catalyze the critical carbon–carbon bond cleavage, can discriminate between linear and α-methyl-branched substrates by up to three orders of magnitude in catalytic efficiency [1]. Consequently, substituting this metabolite with the unbranched 3-oxohexanoyl-CoA, or with the shorter-chain branched analog 2-methyl-3-oxobutyryl-CoA, leads to distinct kinetic profiles and cleavage products, yielding butyryl-CoA/propionyl-CoA versus acetyl-CoA/butyryl-CoA, respectively. This has direct consequences for experimental design in bioremediation monitoring, enzymology studies, and synthetic pathway engineering, where the precise metabolic fate determines both analytical detection targets and pathway flux [1][2].

Quantitative Comparative Evidence: 2-Methyl-3-oxohexanoyl-CoA vs. Linear and Shorter-Chain Analogs


Substrate Inhibition Profile in A. suum Thiolases (Acat2/3/5) for C6-Branched vs. C6-Linear Substrates

The six-carbon chain substrates 2-methyl-3-oxohexanoyl-CoA and its linear analog 3-oxohexanoyl-CoA both exhibited pronounced substrate inhibition with the A. suum thiolases Acat2, Acat3, and Acat5. Initial rate data for both substrates fit poorly to the standard Michaelis–Menten model and required a modified inhibition equation to achieve an adequate fit [1]. This shared kinetic behavior differentiates the C6 pair from shorter-chain substrates tested in the same study, where substrate inhibition was less prominent or absent. Although the inhibition parameter (Ki) values are not explicitly tabulated, the qualitative observation is cross-validated by the authors' report that these two substrates were the most severely affected among all tested 3-oxoacyl-CoAs [1].

Enzyme kinetics Thiolase substrate specificity Substrate inhibition

Catalytic Efficiency Defect in Canonical Thiolase Acat5 for α-Methyl-Branched Substrates: Class-Level Evidence

The canonical thiolase Acat5 displayed a 100-fold reduction in catalytic efficiency (kcat/KM) upon introduction of an α-methyl substituent to 3-oxobutyryl-CoA. Extending the chain by one additional carbon (2-methyl-3-oxopentanoyl-CoA) further lowered the kcat/KM by an additional 30-fold [1]. When comparing linear versus branched substrates, Acat5 consistently favored the linear analog by two to three orders of magnitude. In contrast, the thiolases Acat2 and Acat3 showed only a 1.5- to 4.8-fold deviation in kcat/KM between linear and branched analogs [1]. Although precise kinetic constants for 2-methyl-3-oxohexanoyl-CoA are not individually reported, this class-level pattern predicts that the C6-branched substrate will experience an even larger catalytic defect with Acat5-like enzymes, while remaining better accommodated by Acat2/Acat3-like enzymes.

Enzyme selectivity Thiolase engineering Branched-chain metabolism

Specific Thiolytic Cleavage Product Signature Distinguishes 2-Methyl-3-oxohexanoyl-CoA from Linear Counterparts

2-Methyl-3-oxohexanoyl-CoA undergoes thiolytic cleavage to yield butyryl-CoA and propionyl-CoA, as confirmed by comparison of culture-derived metabolites with synthetic reference standards using GC-MS [1][2]. In the absence of the 2-methyl branch, the linear analog 3-oxohexanoyl-CoA would be expected to cleave into acetyl-CoA and butyryl-CoA, a different product pair. This product identity was unambiguously established in the anaerobic n-hexane degradation pathway of strain HxN1, where the appearance of butyryl-CoA and propionyl-CoA downstream of 2-methyl-3-oxohexanoyl-CoA was demonstrated [1]. The distinct product pair enables definitive tracking of the branched pathway even in complex environmental samples.

Metabolite identification GC-MS reference standards Biodegradation pathway

Ketoreductase AsHadh Displays ~20-Fold Preference for α-Methyl-Branched Substrates

The ketoreductase AsHadh from A. suum exhibits a ~20-fold higher catalytic efficiency for α-methyl-branched substrates (2-methyl-3-oxobutyryl-CoA and 2-methyl-3-oxopentanoyl-CoA) compared to the linear substrate 3-oxobutyryl-CoA, primarily due to significantly lower KM values for the branched compounds [1]. While the C6-branched analog 2-methyl-3-oxohexanoyl-CoA was not directly assayed in this study, the α-ethyl substituted 2-ethyl-3-oxohexanoyl-CoA was accepted with similar efficiency to the linear substrate, indicating that the ketoreductase binding pocket can accommodate longer chains but that the α-methyl group is the key selectivity determinant [1]. This suggests that 2-methyl-3-oxohexanoyl-CoA (with an α-methyl, not α-ethyl, substituent) would likely retain the kinetic advantage over its linear counterpart.

Ketoreductase specificity Branched hydroxyacid biosynthesis NADH-dependent reduction

Optimal Application Scenarios for Procuring 2-Methyl-3-oxohexanoyl-CoA


Anaerobic n-Hexane Biodegradation Pathway Elucidation & Environmental Monitoring

Researchers investigating the fate of n-hexane in anoxic environments (e.g., contaminated aquifers) require 2-methyl-3-oxohexanoyl-CoA as an authentic reference standard to validate the presence of the branched degradation pathway. The compound's confirmed conversion to butyryl-CoA and propionyl-CoA, as verified by GC-MS [1], enables definitive identification of this pathway branch. Using the linear analog 3-oxohexanoyl-CoA would lead to false negatives, as it yields a different cleavage product signature (acetyl-CoA + butyryl-CoA), making the branched compound irreplaceable for accurate environmental forensics and bioremediation monitoring [1][2].

Thiolase Substrate Specificity Profiling and Long-Chain Acyl-CoA Discrimination Studies

Biochemists characterizing the substrate scope of degradative thiolases (e.g., Acat2, Acat3, Acat5) use 2-methyl-3-oxohexanoyl-CoA to probe how chain length and α-methyl substitution jointly influence catalytic efficiency and substrate inhibition. The pronounced substrate inhibition observed with this C6-branched substrate, in contrast to shorter analogs [3], provides a diagnostic tool to map the enzyme active site topology and to differentiate between thiolase isoforms that either accommodate or reject α-branched, long-chain substrates. This type of structure–function study is not feasible with shorter or linear CoA esters.

Synthetic Biology & Metabolic Engineering for Branched-Chain Organic Acid Production

In cell-based biomanufacturing aimed at producing α-methyl-branched organic acids or polymers, 2-methyl-3-oxohexanoyl-CoA serves as a pathway intermediate to study and optimize the ketoreductase-thiolase enzyme pair. The α-methyl group is the critical recognition element for the ketoreductase AsHadh, which displays a ~20-fold preference for branched substrates [3]. Feeding studies or in vitro reconstitution with this compound allow engineers to fine-tune carbon flux towards desired α-branched products, avoiding the misrouting that would occur with unbranched intermediates, thereby directly linking compound procurement to product yield optimization.

Metabolomics Method Development and Validation for Branched-Chain CoA Esters

Analytical chemists developing LC-MS/MS or GC-MS methods for the simultaneous quantification of acyl-CoA esters in biological matrices need high-purity 2-methyl-3-oxohexanoyl-CoA as a calibration standard. Its unique retention time and distinct fragmentation pattern (reflecting the 2-methyl branch) differentiate it from co-eluting linear CoA species. Validation of extraction efficiency, matrix effects, and instrument linearity for this branched compound cannot be substituted by linear analogs, as branched-CoA esters exhibit different extraction recoveries and ionization efficiencies [3].

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